molecular formula C17H24ClN3O2 B12374445 Ferroptosis-IN-4

Ferroptosis-IN-4

Cat. No.: B12374445
M. Wt: 337.8 g/mol
InChI Key: CWEFSCNNSFOMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferroptosis-IN-4 is a small molecule inhibitor that specifically targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferroptosis-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for extensive research and potential clinical applications .

Chemical Reactions Analysis

Types of Reactions

Ferroptosis-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Ferroptosis-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of ferroptosis and to develop new ferroptosis inhibitors.

    Biology: Employed in cell culture studies to investigate the role of ferroptosis in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis .

Mechanism of Action

Ferroptosis-IN-4 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound specifically targets glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to cell death. This mechanism is particularly effective in cancer cells, which are often more susceptible to ferroptosis .

Comparison with Similar Compounds

Similar Compounds

    Ferrostatin-1: Another ferroptosis inhibitor that targets lipid peroxidation.

    Liproxstatin-1: Inhibits ferroptosis by preventing lipid peroxidation.

    RSL3: Induces ferroptosis by inhibiting GPX4 .

Uniqueness

Ferroptosis-IN-4 is unique in its high specificity and potency in inhibiting ferroptosis. Compared to other similar compounds, this compound has shown greater efficacy in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride

InChI

InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H

InChI Key

CWEFSCNNSFOMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.